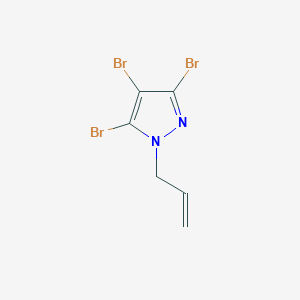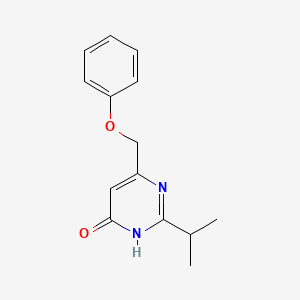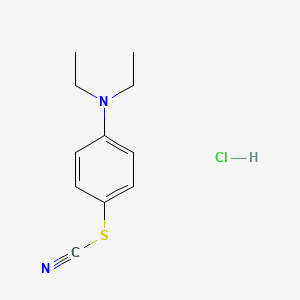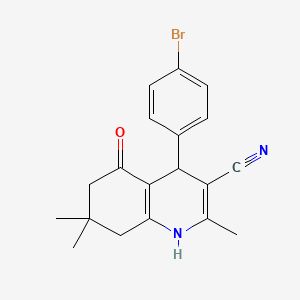
Tris(4-fluorophenyl)bismuthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-fluorophenyl)bismuthine is an organometallic compound with the chemical formula C18H12BiF3. It is characterized by the presence of three 4-fluorophenyl groups attached to a central bismuth atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(4-fluorophenyl)bismuthine can be synthesized through the reaction of bismuth(III) bromide with 4-bromofluorobenzene. The reaction typically involves the use of a suitable solvent and a reducing agent to facilitate the formation of the desired organometallic compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(4-fluorophenyl)bismuthine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth(V) derivatives.
Reduction: Reduction reactions can yield lower oxidation state bismuth compounds.
Substitution: The 4-fluorophenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth(V) compounds, while substitution reactions can produce a variety of organobismuth derivatives .
Applications De Recherche Scientifique
Tris(4-fluorophenyl)bismuthine has several applications in scientific research, including:
Chemistry: It serves as a reagent and catalyst in organic synthesis, facilitating various chemical transformations.
Biology: The compound’s unique properties make it a subject of interest in biological studies, particularly in understanding metal-organic interactions.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in drug development and delivery systems.
Industry: It is used in the production of advanced materials, including those for electronics and optoelectronics
Mécanisme D'action
The mechanism by which tris(4-fluorophenyl)bismuthine exerts its effects involves interactions with molecular targets and pathways. The bismuth center can coordinate with various ligands, influencing the reactivity and stability of the compound. These interactions are crucial in its role as a catalyst and in its potential biological applications .
Comparaison Avec Des Composés Similaires
- Tris(4-methoxyphenyl)bismuthine
- Tris(4-trifluoromethylphenyl)bismuthine
- Triphenylbismuth
Comparison: Tris(4-fluorophenyl)bismuthine is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to its analogs. This fluorination can enhance the compound’s reactivity and stability, making it particularly useful in specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C18H12BiF3 |
|---|---|
Poids moléculaire |
494.3 g/mol |
Nom IUPAC |
tris(4-fluorophenyl)bismuthane |
InChI |
InChI=1S/3C6H4F.Bi/c3*7-6-4-2-1-3-5-6;/h3*2-5H; |
Clé InChI |
AHOZOHRYBFURRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1F)[Bi](C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one](/img/structure/B11953067.png)
![N'-[(4-Methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11953072.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B11953073.png)




![N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea](/img/structure/B11953112.png)
